molecular formula C13H9F3N2O2S B2918300 2-(3-(Trifluoromethyl)benzamido)thiophene-3-carboxamide CAS No. 731839-72-8

2-(3-(Trifluoromethyl)benzamido)thiophene-3-carboxamide

Cat. No.: B2918300
CAS No.: 731839-72-8
M. Wt: 314.28
InChI Key: MHDXZSCOAXPJKK-UHFFFAOYSA-N
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Description

2-(3-(Trifluoromethyl)benzamido)thiophene-3-carboxamide is a synthetic small molecule of high interest in medicinal chemistry and oncology research. This compound features a thiophene-3-carboxamide core, a scaffold recognized for its significant pharmacological potential. Scientific literature indicates that analogs sharing this core structure, particularly thiophene-3-carboxamides, have demonstrated potent antitumor activity in preclinical models. These related compounds have been shown to inhibit cancer cell growth by targeting mitochondrial complex I (NADH:ubiquinone oxidoreductase), a critical component of the oxidative phosphorylation pathway . Inhibition of this enzyme disrupts cellular energy metabolism, leading to decreased ATP production and ultimately inducing anti-proliferative effects in cancer cells . The structure-activity relationship (SAR) studies suggest that the carboxamide moiety is a key pharmacophore, and its incorporation into molecular designs often enhances biological activity . Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex heterocyclic compounds, or as a pharmacological tool for investigating novel oncology targets and metabolic pathways in various cancer cell lines . The presence of the trifluoromethyl group can enhance membrane permeability and metabolic stability, making it a valuable entity for probing structure-activity relationships. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[[3-(trifluoromethyl)benzoyl]amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N2O2S/c14-13(15,16)8-3-1-2-7(6-8)11(20)18-12-9(10(17)19)4-5-21-12/h1-6H,(H2,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHDXZSCOAXPJKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=C(C=CS2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-(Trifluoromethyl)benzamido)thiophene-3-carboxamide typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(3-(Trifluoromethyl)benzamido)thiophene-3-carboxamide is a synthetic compound with a thiophene ring, a trifluoromethyl group, and an amide functional group, potentially useful in medicinal chemistry due to its diverse biological activities and chemical properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for drug development.

Potential Applications

  • Medicinal Chemistry The compound's structure suggests it may be useful in medicinal chemistry.
  • Antifungal Properties Studies indicate potential antifungal properties, especially compared to positional isomers with different substitutions on the thiophene ring. Its structural features may allow it to interact with biological targets, suggesting it could be a therapeutic candidate against various pathogens.
  • Anti-influenza drugs Thiophene-3-carboxamide derivatives are promising candidates for developing new broad-spectrum anti-influenza drugs. They target the viral RNA-dependent RNA polymerase (RdRP) complex and can disrupt protein-protein interactions .
  • Anti-TB Agents A library of 2-aminothiophenes was subjected to growth inhibition studies. Compound 33 was the most potent, with a minimum inhibitory concentration (MIC) of 0.69 μM against Mtb H37Rv. It also exhibited a minimum bactericidal concentration (MBC) of less than 5 μM .
  • PIM Kinase Inhibitors Benzothiophene scaffolds have been identified as potential PIM kinase inhibitors, which are implicated in tumorigenesis. Simultaneous targeting of all three PIM isoforms (PIM1, PIM2, and PIM3) is a promising approach in cancer therapy .
  • Fungicidal Activity The fungicidal activity of N-(3-thienyl)-1-methyl-3-(trifluoromethyl) pyrazole-4-carboxamide derivatives, which had various alkyl groups at the 2-position of the thiophene ring, against four diseases is listed in Table 3 .
    • The fungicidal activity against gray mold depended on the number of carbon atoms in the branched alkyl group attached at the 2-position of the thiophene ring . Compounds with an alkyl group having 3 to 6 carbon atoms exhibited high activity against gray mold, whereas compounds with alkyl groups having 2 or 7 carbon atoms did not exhibit high activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-(3-(Trifluoromethyl)benzamido)thiophene-3-carboxamide, highlighting variations in core scaffolds, substituents, and inferred properties:

Compound Name Core Structure Substituents Key Properties/Activities Reference
JAMI1001A Tetrahydrobenzo[b]thiophene Trifluoromethylpyrazole, acetamide chain, hydroxymethyl Positive allosteric modulator of AMPA receptors; enhanced receptor affinity due to CF₃ group .
B13 (Methyl-2-(2-((3-(trifluoromethyl)phenyl)amino)benzamido)benzamide) Benzamide 3-(Trifluoromethyl)phenylamino, methyl ester Structural analog with a benzamide scaffold; potential for varied solubility and target binding .
Compound 16a (Propyl carbamate derivative) Thiophene-3-carboxamide Piperidinylsulfonyl benzamido, propyl carbamate Antitubercular activity; sulfonamide group enhances polarity and solubility .
Compound 59 Thiophene-3-carboxamide 2-Ethoxybenzamido, 3-(trifluoromethyl)sulfonylphenyl Dual substituents (ethoxy and CF₃) may balance lipophilicity and metabolic stability .
2-(4-(Piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide Tetrahydrobenzo[b]thiophene Piperidinylsulfonyl benzamido Bulkier sulfonamide substituent; potential impact on blood-brain barrier penetration .
2-(3,4-Dimethoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide Tetrahydrobenzo[b]thiophene 3,4-Dimethoxybenzamido Methoxy groups improve solubility; reported as an Flt-3 kinase inhibitor .

Key Structural and Functional Insights

Core Scaffold Variations: The thiophene core in this compound is distinct from saturated analogs like tetrahydrobenzo[b]thiophene (e.g., JAMI1001A).

Substituent Effects :

  • Trifluoromethyl (-CF₃) : Enhances metabolic stability and lipophilicity, favoring membrane permeability. This group is critical in AMPA receptor modulators (e.g., JAMI1001A) .
  • Sulfonamide (-SO₂NR₂) : Increases polarity and hydrogen-bonding capacity, as seen in antitubercular compounds (e.g., 16a–d), but may reduce CNS penetration .
  • Methoxy (-OCH₃) : Improves aqueous solubility, as in the Flt-3 inhibitor (), but may lower potency due to reduced lipophilicity .

Pharmacological Activities :

  • AMPA receptor modulation is strongly associated with trifluoromethyl-substituted compounds (e.g., JAMI1001A), suggesting the target compound may share this activity .
  • Antitubercular thiophene derivatives () highlight the scaffold’s versatility, though substituent choice dictates target specificity .

Synthetic Considerations :

  • Introducing the trifluoromethyl group typically requires fluorination steps or the use of pre-functionalized building blocks, which can complicate synthesis .
  • Sulfonamide-containing analogs (e.g., 16a–d) involve sulfonylation reactions, which may require stringent conditions compared to benzamido formation .

Biological Activity

2-(3-(Trifluoromethyl)benzamido)thiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

The compound features a thiophene ring, a trifluoromethyl group, and an amide functional group, which contribute to its unique chemical reactivity and biological profile. The trifluoromethyl group is known for enhancing lipophilicity and metabolic stability, making it a valuable pharmacophore in drug design .

Target Interactions : The compound likely interacts with various biological targets, including enzymes and receptors involved in cell signaling pathways. It has been suggested that similar compounds can influence gene expression and cellular metabolism through specific binding interactions .

Biochemical Activity : Studies indicate that this compound may act as an enzyme inhibitor, potentially affecting metabolic pathways critical for cellular function. Its ability to modulate enzyme activity can lead to significant changes in cell behavior .

Biological Activity

Recent investigations have highlighted the following biological activities associated with this compound:

  • Antimycobacterial Activity : The compound exhibits potent activity against Mycobacterium tuberculosis strains, including drug-resistant variants. It has shown minimum inhibitory concentrations (MIC) ranging from 0.02 to 0.12 μg/mL against drug-susceptible strains .
  • Cytotoxicity : In vitro studies reveal low cytotoxicity against mammalian cell lines (IC50 > 64 μg/mL), indicating a favorable safety profile for potential therapeutic use .
  • Stability and Pharmacokinetics : The compound demonstrates good stability in hepatocytes and low inhibition of the hERG channel, suggesting a reduced risk of cardiac side effects .

Study 1: Antimycobacterial Efficacy

In a recent study, thiophene-arylamide derivatives were evaluated for their antimycobacterial properties. The lead compound (25a) displayed significant bactericidal activity in an acute mouse model of tuberculosis. The pharmacokinetic profile showed high plasma exposure (AUC = 657 ng·h/mL) after oral administration, indicating promising bioavailability .

CompoundMIC (μg/mL)IC50 (μg/mL)AUC (ng·h/mL)Cmax (ng/mL)
25a0.02>64657486

Study 2: Enzyme Inhibition

Another investigation focused on the compound's role as a DprE1 inhibitor, crucial for mycobacterial cell wall synthesis. The compound exhibited half-maximal inhibitory concentrations (IC50) between 0.2 and 0.9 μg/mL, demonstrating its potential as a therapeutic agent against tuberculosis .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(3-(Trifluoromethyl)benzamido)thiophene-3-carboxamide, and how can its purity be validated?

  • Methodology : The compound is typically synthesized via acylation of a thiophene-3-carboxamide precursor with 3-(trifluoromethyl)benzoyl chloride under anhydrous conditions. For example, describes refluxing intermediates in CH₂Cl₂ under nitrogen with subsequent purification via reverse-phase HPLC (67% yield) . Purity validation involves HPLC (≥98% purity criteria), complemented by ¹H/¹³C NMR for structural confirmation and IR spectroscopy to identify functional groups (e.g., C=O at ~1700 cm⁻¹) .

Q. How can researchers address solubility challenges during biological assays for this compound?

  • Methodology : Solubility can be enhanced using co-solvents like DMSO (≤1% v/v) or cyclodextrin-based formulations. suggests derivatizing the carboxamide group with hydrophilic moieties (e.g., polyethylene glycol) to improve aqueous solubility while retaining bioactivity . Pre-formulation studies using dynamic light scattering (DLS) or phase-solubility diagrams are recommended to optimize solvent systems.

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodology : ¹H NMR (δ 7.5–8.5 ppm for aromatic protons, δ 2.5–3.5 ppm for trifluoromethyl groups) and ¹³C NMR (δ 165–170 ppm for carbonyl carbons) are essential. IR spectroscopy identifies amide I/II bands (~1650 cm⁻¹ and ~1550 cm⁻¹), while LC-HRMS provides molecular weight validation (e.g., [M+H]+ ion) .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s bioactivity?

  • Methodology : Molecular docking (e.g., AutoDock Vina) can predict binding affinities to target proteins (e.g., bacterial enzymes). highlights AI-driven simulations (COMSOL Multiphysics) for optimizing reaction pathways and predicting physicochemical properties (logP, pKa) . QSAR models can prioritize derivatives with improved antibacterial efficacy based on electronic (HOMO/LUMO) and steric parameters.

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodology : Cross-validate assays (e.g., MIC vs. time-kill curves) and control for batch-to-batch variability in compound synthesis. notes discrepancies in MIC values for structurally similar analogs, suggesting standardized protocols (CLSI guidelines) and orthogonal assays (e.g., fluorescence-based bacterial membrane disruption) . Meta-analysis of published data (e.g., PubChem BioAssay) can identify trends in structure-activity relationships (SAR).

Q. How can factorial design improve the efficiency of derivatization experiments?

  • Methodology : Apply a 2³ factorial design to evaluate factors like reaction temperature, solvent polarity, and catalyst loading. recommends using ANOVA to identify significant interactions (e.g., temperature × solvent effects on yield) . For example, optimizing acylation reactions () might reveal that dichloromethane at 40°C with 1.2 eq. acyl chloride maximizes yield while minimizing side products .

Q. What are the mechanistic implications of the trifluoromethyl group in modulating target interactions?

  • Methodology : Use fluorine NMR (¹⁹F NMR) to probe electronic effects and X-ray crystallography to resolve binding poses. highlights the role of CF₃ in enhancing metabolic stability and hydrophobic interactions, as seen in analogs like 1-(bromomethyl)-3-(trifluoromethyl)benzene . Comparative studies with non-fluorinated analogs ( ) can isolate the contribution of the CF₃ group to potency .

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